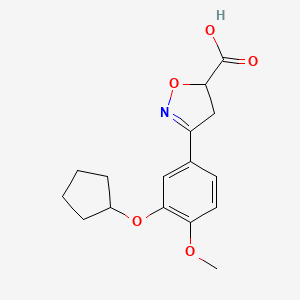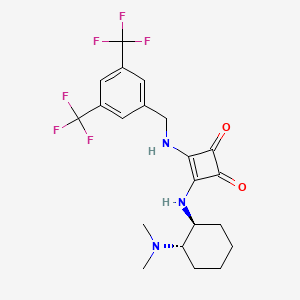
3-((3,5-Bis(trifluoromethyl)benzyl)amino)-4-(((1S,2S)-2-(dimethylamino)cyclohexyl)amino)cyclobut-3-ene-1,2-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-((3,5-Bis(trifluoromethyl)benzyl)amino)-4-(((1S,2S)-2-(dimethylamino)cyclohexyl)amino)cyclobut-3-ene-1,2-dione is a complex organic compound that has garnered interest in various fields of scientific research
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-((3,5-Bis(trifluoromethyl)benzyl)amino)-4-(((1S,2S)-2-(dimethylamino)cyclohexyl)amino)cyclobut-3-ene-1,2-dione typically involves multiple steps:
Formation of the Cyclobutene Ring: The cyclobutene ring can be synthesized through a involving a diene and a dienophile under controlled temperature and pressure conditions.
Introduction of Amino Groups: Amino groups are introduced through nucleophilic substitution reactions using appropriate amines.
Addition of Trifluoromethyl Groups: Trifluoromethyl groups are added via electrophilic fluorination reactions using reagents such as trifluoromethyl iodide.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This includes the use of catalysts, controlled reaction environments, and purification techniques such as chromatography.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino groups, forming corresponding oxides.
Reduction: Reduction reactions can target the cyclobutene ring, leading to ring-opening or hydrogenation.
Substitution: The trifluoromethyl groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles such as sodium azide or thiols.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of cyclobutane derivatives.
Substitution: Formation of azido or thiol-substituted derivatives.
科学的研究の応用
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
In biological research, the compound is studied for its potential as a bioactive molecule. Its trifluoromethyl groups can enhance the metabolic stability and bioavailability of drug candidates.
Medicine
In medicinal chemistry, the compound is investigated for its potential therapeutic properties. Its ability to interact with biological targets makes it a candidate for drug development, particularly in the treatment of diseases such as cancer and neurological disorders.
Industry
In the industrial sector, the compound is explored for its use in the development of advanced materials. Its unique chemical properties can contribute to the creation of polymers, coatings, and other materials with enhanced performance characteristics.
作用機序
The mechanism of action of 3-((3,5-Bis(trifluoromethyl)benzyl)amino)-4-(((1S,2S)-2-(dimethylamino)cyclohexyl)amino)cyclobut-3-ene-1,2-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The trifluoromethyl groups can enhance binding affinity and selectivity, while the amino groups can participate in hydrogen bonding and electrostatic interactions.
類似化合物との比較
Similar Compounds
- **3-((3,5-Difluoromethyl)benzyl)amino)-4-(((1S,2S)-2-(methylamino)cyclohexyl)amino)cyclobut-3-ene-1,2-dione
- **3-((3,5-Bis(trifluoromethyl)phenyl)amino)-4-(((1S,2S)-2-(dimethylamino)cyclohexyl)amino)cyclobut-3-ene-1,2-dione
Uniqueness
The presence of both trifluoromethyl and dimethylamino groups in 3-((3,5-Bis(trifluoromethyl)benzyl)amino)-4-(((1S,2S)-2-(dimethylamino)cyclohexyl)amino)cyclobut-3-ene-1,2-dione imparts unique chemical properties. These groups enhance the compound’s stability, bioavailability, and reactivity, making it distinct from similar compounds.
特性
分子式 |
C21H23F6N3O2 |
|---|---|
分子量 |
463.4 g/mol |
IUPAC名 |
3-[[3,5-bis(trifluoromethyl)phenyl]methylamino]-4-[[(1S,2S)-2-(dimethylamino)cyclohexyl]amino]cyclobut-3-ene-1,2-dione |
InChI |
InChI=1S/C21H23F6N3O2/c1-30(2)15-6-4-3-5-14(15)29-17-16(18(31)19(17)32)28-10-11-7-12(20(22,23)24)9-13(8-11)21(25,26)27/h7-9,14-15,28-29H,3-6,10H2,1-2H3/t14-,15-/m0/s1 |
InChIキー |
QUEMAAMAMUFDGW-GJZGRUSLSA-N |
異性体SMILES |
CN(C)[C@H]1CCCC[C@@H]1NC2=C(C(=O)C2=O)NCC3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F |
正規SMILES |
CN(C)C1CCCCC1NC2=C(C(=O)C2=O)NCC3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


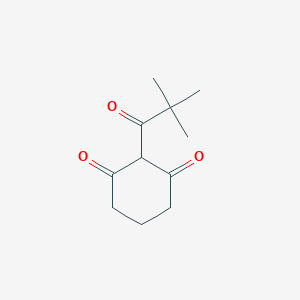
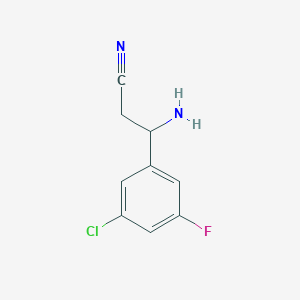
![2-(9-(Tert-butoxycarbonyl)-1-oxa-9-azaspiro[5.5]undecan-3-YL)acetic acid](/img/structure/B15238381.png)
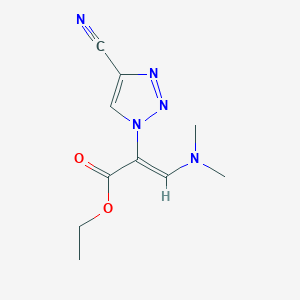
![5-{[4-(2-chloroacetyl)-1H-pyrrol-2-yl]methylene}-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B15238394.png)
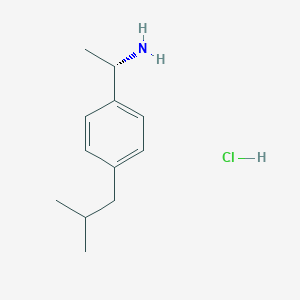
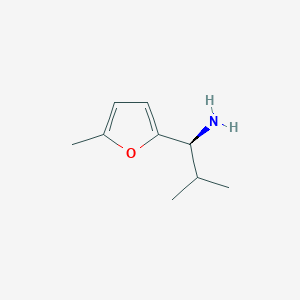
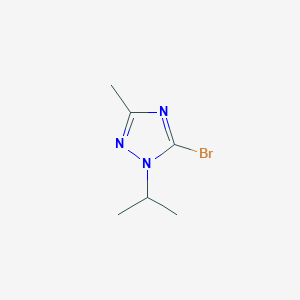
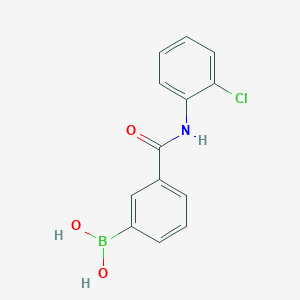
![(7-Methylimidazo[1,2-A]pyridin-3-YL)methanamine](/img/structure/B15238433.png)
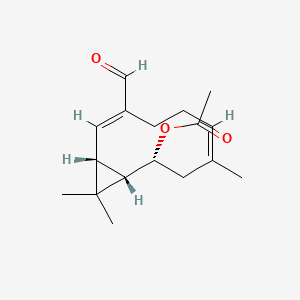

![Tert-butyl5,5-difluoro-2,8-diazaspiro[5.5]undecane-2-carboxylate](/img/structure/B15238450.png)
